3-Methylphthalonitrile
Overview
Description
3-Methylphthalonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of phthalonitrile, where a methyl group is attached to the benzene ring at the third position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylphthalonitrile can be synthesized through several methods, including the nitration of methylbenzene followed by subsequent reduction and cyclization steps. Another common method involves the reaction of phthalic anhydride with ammonia in the presence of a methylating agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the controlled reaction of phthalic anhydride with methylamine under high temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphthalonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or organolithium reagents.
Major Products Formed:
Oxidation: Produces carboxylic acids and their derivatives.
Reduction: Yields amines and amides.
Substitution: Results in the formation of various substituted benzene derivatives.
Scientific Research Applications
3-Methylphthalonitrile is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new therapeutic agents and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Methylphthalonitrile exerts its effects depends on the specific application. In general, it involves the interaction with molecular targets and pathways such as enzyme active sites or receptor binding sites. The compound's reactivity allows it to form stable complexes with various biomolecules, leading to its diverse applications.
Comparison with Similar Compounds
4-Methylphthalonitrile
2-Methylphthalonitrile
Phthalonitrile
Isophthalonitrile
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Properties
IUPAC Name |
3-methylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMIPVAUWCHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495946 | |
Record name | 3-Methylbenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36715-97-6 | |
Record name | 3-Methyl-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36715-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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